molecular formula C10H15BrN2 B1424074 N-(5-Bromo-4-methyl-2-pyridinyl)-N-(sec-butyl)amine CAS No. 1220027-74-6

N-(5-Bromo-4-methyl-2-pyridinyl)-N-(sec-butyl)amine

Cat. No.: B1424074
CAS No.: 1220027-74-6
M. Wt: 243.14 g/mol
InChI Key: XQOMYTJOOJEOEN-UHFFFAOYSA-N
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Description

N-(5-Bromo-4-methyl-2-pyridinyl)-N-(sec-butyl)amine is an organic compound that belongs to the class of substituted pyridines. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-4-methyl-2-pyridinyl)-N-(sec-butyl)amine typically involves the following steps:

    Bromination: The starting material, 4-methyl-2-pyridine, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Amine Substitution: The brominated intermediate is then reacted with sec-butylamine under suitable conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atom or the methyl group.

    Reduction: Reduction reactions might target the bromine atom, converting it to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl groups or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium hydroxide or alkyl halides in the presence of a base.

Major Products

    Oxidation: Products might include N-(5-Bromo-4-methyl-2-pyridinyl)-N-(sec-butyl)amine N-oxide.

    Reduction: Products might include N-(4-methyl-2-pyridinyl)-N-(sec-butyl)amine.

    Substitution: Products might include N-(5-Hydroxy-4-methyl-2-pyridinyl)-N-(sec-butyl)amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical assays.

    Medicine: Potential use in drug discovery and development.

    Industry: Could be used in the production of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action for N-(5-Bromo-4-methyl-2-pyridinyl)-N-(sec-butyl)amine would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, altering their activity through binding interactions. The exact pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-4-methyl-2-pyridinyl)-N-(sec-butyl)amine
  • N-(5-Fluoro-4-methyl-2-pyridinyl)-N-(sec-butyl)amine
  • N-(5-Iodo-4-methyl-2-pyridinyl)-N-(sec-butyl)amine

Uniqueness

N-(5-Bromo-4-methyl-2-pyridinyl)-N-(sec-butyl)amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs

Properties

IUPAC Name

5-bromo-N-butan-2-yl-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-4-8(3)13-10-5-7(2)9(11)6-12-10/h5-6,8H,4H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOMYTJOOJEOEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC=C(C(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501230384
Record name 5-Bromo-4-methyl-N-(1-methylpropyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220027-74-6
Record name 5-Bromo-4-methyl-N-(1-methylpropyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220027-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-methyl-N-(1-methylpropyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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